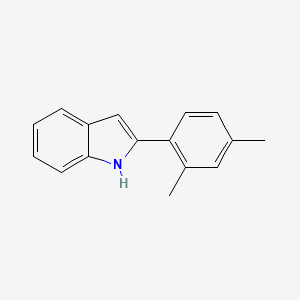

2-(2,4-Dimethylphenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWADCEDGVMYCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346606 | |

| Record name | 2-(2,4-Dimethylphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62663-29-0 | |

| Record name | 2-(2,4-Dimethylphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 2,4 Dimethylphenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, detailed information regarding the connectivity and chemical environment of atoms within a molecule can be obtained.

Proton (¹H) NMR Spectral Analysis for Aromatic and Aliphatic Resonance Interpretation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of 2-(2,4-Dimethylphenyl)-1H-indole exhibits distinct signals corresponding to the aromatic protons of the indole (B1671886) and dimethylphenyl rings, as well as the aliphatic protons of the methyl groups. msu.educhemistrysteps.com

The aromatic region of the spectrum is complex due to the overlapping signals of the protons on both the indole and the 2,4-dimethylphenyl moieties. msu.edu Typically, protons on an indole ring resonate in the range of 6.5-7.7 ppm. chemicalbook.com The protons of the dimethylphenyl group also appear in this aromatic region. hmdb.ca The N-H proton of the indole ring characteristically appears as a broad singlet, often further downfield, in the range of 8.0-8.5 ppm, due to hydrogen bonding and its acidic nature. msu.edu

The aliphatic region is simpler, showing two distinct singlets corresponding to the two methyl groups on the phenyl ring. hmdb.ca Their exact chemical shifts are influenced by their position relative to the indole ring and the other methyl group.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole N-H | 8.0 - 8.5 | Broad Singlet |

| Aromatic Protons (Indole & Phenyl) | 6.5 - 7.7 | Multiplets |

| Methyl Protons (C2' & C4') | 2.1 - 2.5 | Singlets |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and concentration. msu.edupdx.edu

Carbon-¹³C NMR Spectroscopic Characterization of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. libretexts.org

The aromatic carbons of both the indole and dimethylphenyl rings resonate in the downfield region of the spectrum, typically between 110 and 140 ppm. oregonstate.edu Quaternary carbons, those not directly bonded to any hydrogens, generally show weaker signals. oregonstate.edu The carbons of the methyl groups appear in the upfield aliphatic region, usually between 15 and 25 ppm. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (Indole & Phenyl) | 110 - 140 |

| Methyl Carbons | 15 - 25 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and concentration. oregonstate.eduhmdb.ca

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net The resulting spectrum displays characteristic peaks corresponding to specific functional groups. libretexts.org

For this compound, key expected FT-IR absorptions include:

N-H Stretch: A characteristic sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring. researchgate.net

C-H Aromatic Stretch: Peaks typically appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings. researchgate.net

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups. derpharmachemica.com

C=C Aromatic Stretch: Strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings. researchgate.net

C-H Bending: Vibrations in the fingerprint region (below 1500 cm⁻¹) corresponding to in-plane and out-of-plane bending of the C-H bonds. derpharmachemica.com

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium to Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong to Medium |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment. researchgate.netderpharmachemica.com

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. upenn.edu While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. libretexts.org Therefore, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone, which often give rise to strong Raman signals. The symmetric stretching of the C=C bonds in the aromatic rings would be expected to produce prominent peaks in the Raman spectrum. ufc.br

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a molecule's elemental composition by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides nominal integer masses, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. This level of precision allows for the calculation of a unique elemental formula, providing a high degree of confidence in the identification of a compound.

For this compound, the molecular formula is C₁₆H₁₅N. HRMS analysis is used to experimentally verify this composition. The instrument measures the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which is then compared to the theoretically calculated monoisotopic mass. A match within a narrow tolerance, typically less than 5 parts per million (ppm), confirms the elemental formula.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). An experimental value that aligns with this calculated mass provides strong evidence for the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N |

| Calculated Monoisotopic Mass ([M]) | 221.12045 Da |

| Calculated Mass of Protonated Molecule ([M+H]⁺) | 222.12828 Da |

Beyond confirming the molecular formula, the fragmentation patterns observed in the mass spectrum offer structural insights. In the case of simple indoles, fragmentation can involve characteristic losses that help in structural elucidation. acs.org For this compound, fragmentation would likely involve cleavages at the bond connecting the phenyl and indole rings or the loss of methyl groups from the phenyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with valence electrons of low excitation energy. shu.ac.uk

The structure of this compound contains a significant chromophore: the indole ring system conjugated with the 2,4-dimethylphenyl group. The absorption of UV radiation by this molecule corresponds to the excitation of electrons in π bonding orbitals to π* antibonding orbitals (π → π* transitions). libretexts.orglibretexts.org These transitions are characteristic of conjugated systems.

The parent indole molecule exhibits characteristic absorption bands in the UV region. The introduction of a 2,4-dimethylphenyl group at the C2 position of the indole ring extends the conjugated π-electron system. This extension of conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Consequently, less energy is required for the electronic transition, resulting in the absorption of light at longer wavelengths. This phenomenon is known as a bathochromic shift, or red shift. shu.ac.uk Therefore, the absorption maxima (λmax) for this compound are expected to be shifted to longer wavelengths compared to unsubstituted indole.

| Compound | Typical λmax (nm) | Electronic Transition | Comment |

|---|---|---|---|

| Indole | ~260-280 | π → π | Represents the core indole chromophore. nist.gov |

| This compound | > 280 (Predicted) | π → π | A bathochromic shift is expected due to extended conjugation from the 2-phenyl substituent. |

The specific positions of the absorption maxima and their intensities (molar absorptivity, ε) provide a characteristic fingerprint for the compound and confirm the presence of the extended conjugated system.

Crystallographic Investigations of 2 2,4 Dimethylphenyl 1h Indole and Representative Crystalline Indole Derivatives

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Geometry

In many 2-arylindole derivatives, a significant dihedral angle is observed between the plane of the indole (B1671886) ring and the appended aryl group. This twisting is a result of steric hindrance between the hydrogen atoms on the respective rings. For instance, in a related structure, the dihedral angle between an indole system and an attached phenyl ring was found to be 9.89 (5)°. In another case, the phenyl rings of a 1-phenylethan-1-one group were oriented at 89.65 (6)° to another phenyl ring attached to a central nitrogen atom. nih.gov It is conceivable that in 2-(2,4-Dimethylphenyl)-1H-indole, the presence of two methyl groups on the phenyl ring would lead to a significant dihedral angle with the indole core to minimize steric clash.

The bond lengths and angles within the indole moiety of various derivatives are generally consistent with established values, though minor variations can occur due to the electronic effects of different substituents.

Table 1: Representative Bond Lengths in Indole Derivatives

| Bond | Typical Length (Å) |

|---|---|

| C=C (aromatic) | 1.36 - 1.41 |

| C-N (in ring) | 1.37 - 1.39 |

| C-C (indole-aryl) | 1.48 - 1.50 |

Note: Data is generalized from typical indole structures as specific data for the titular compound is unavailable.

Analysis of Solid-State Packing and Intermolecular Interactions

The packing of molecules in a crystal is directed by a variety of intermolecular interactions, which are crucial for the stability of the crystal lattice. In indole derivatives, hydrogen bonding and other weak interactions play a significant role.

N-H···π Interactions: A prominent interaction in many indole derivatives is the N-H···π hydrogen bond, where the N-H group of one indole molecule donates its hydrogen to the π-system of an adjacent aromatic ring. libretexts.org This interaction can lead to the formation of one-dimensional chains or dimeric structures in the crystal lattice.

C-H···O and C-H···N Hydrogen Bonding: When oxygen or nitrogen atoms are present in the substituents, C-H···O and C-H···N hydrogen bonds are commonly observed. For example, in the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, molecules are linked by weak C—H⋯O hydrogen bonds. uchicago.edu Similarly, C-H···O interactions are noted in 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one), contributing to the formation of ribbon-like structures. nih.gov

C-H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are also frequently involved in the stabilization of the crystal packing of indole derivatives, often creating complex three-dimensional networks. nih.govuchicago.edu

π-π Stacking: While common in many aromatic systems, strong π-π stacking interactions are sometimes absent in substituted indole derivatives where other interactions like N-H···π or C-H···O predominate. However, in some quinoxaline (B1680401) derivatives, π-stacking interactions are evident and contribute significantly to the formation of corrugated layers. nih.gov

These varied intermolecular forces result in diverse supramolecular architectures, influencing the physical properties of the crystalline material.

Conformational Analysis in the Crystalline State and Tautomeric Forms

The conformation of a molecule in the solid state represents a low-energy state under the influence of crystal packing forces. For 2-arylindoles, the most significant conformational variable is the torsion angle between the indole and the aryl ring systems, as discussed in section 4.1. The specific value of this angle is a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal.

Indole itself can theoretically exist in tautomeric forms, with the most common being the 1H-indole and the less stable 3H-indole (indolenine). In the vast majority of crystallographically characterized indole derivatives, the 1H-tautomer is exclusively observed, as it maintains the aromaticity of the six-membered ring. The N-H proton is a key participant in hydrogen bonding, which further stabilizes the 1H-form in the crystalline state. There is no evidence from the surveyed literature to suggest that this compound would favor an alternative tautomeric form in the solid state.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of the crystal packing can be obtained. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For example, in a study of 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one), Hirshfeld analysis revealed that H···H (45.5%), C···H/H···C (38.2%), and O···H/H···O (16.0%) interactions were the most significant contributors to the crystal packing. nih.gov In another analysis of a quinoxaline derivative, the major interactions were found to be H···H (42.8%), C···H/H···C (36.8%), N···H/H···N (8.3%), and C···C (6.3%). nih.gov

These analyses confirm the importance of various weak hydrogen bonds and van der Waals forces in the solid-state structures of complex heterocyclic molecules. Bright red spots on the dnorm surface are indicative of close intermolecular contacts, such as hydrogen bonds, while the shape index and curvedness maps can reveal features like π-π stacking. nih.govnih.gov For a compound like this compound, a Hirshfeld analysis would be expected to highlight the significance of H···H, C···H/H···C, and N···H/H···C contacts in dictating its supramolecular assembly.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline |

Computational Chemistry and Quantum Mechanical Studies on 2 2,4 Dimethylphenyl 1h Indole

Density Functional Theory (DFT) Calculations for Ground-State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(2,4-Dimethylphenyl)-1H-indole, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. These calculations are often performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net The process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the minimum energy conformation.

The optimized geometry provides a clear picture of the spatial relationship between the indole (B1671886) and the 2,4-dimethylphenyl moieties. The planarity of the indole ring and the orientation of the substituted phenyl ring are key parameters obtained from these calculations. The results of such calculations can be presented in a detailed table of optimized geometric parameters.

Table 1: Theoretical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C(2)-C(aromatic) | 1.48 |

| N(1)-H | 1.01 | |

| C(aromatic)-C(methyl) | 1.51 | |

| Bond Angle | C(3)-C(2)-C(aromatic) | 128.5 |

| N(1)-C(2)-C(aromatic) | 121.0 | |

| Dihedral Angle | C(3)-C(2)-C(aromatic)-C(aromatic) | 45.0 |

Note: The values in this table are representative and are based on typical DFT calculations for similar aromatic and heterocyclic compounds.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comfiveable.meyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netschrodinger.com A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich indole nucleus, indicating that this part of the molecule is the primary site for electrophilic attack. Conversely, the LUMO is often distributed across both the indole and the dimethylphenyl rings. The HOMO-LUMO energy gap can be calculated using the same DFT method employed for geometry optimization.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: These values are illustrative and consistent with those expected for substituted indole derivatives.

Molecular Electrostatic Potential (MEP) Maps for Reactive Site Assignment and Electrophilic/Nucleophilic Characteristics

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. libretexts.org They are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.netyoutube.com In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are the likely sites for nucleophilic attack. researchgate.netchemrxiv.org

In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atom of the indole ring due to its lone pair of electrons. This suggests that the nitrogen atom is a primary site for interaction with electrophiles. The hydrogen atom attached to the nitrogen will exhibit a region of high positive potential, making it a potential site for deprotonation. The π-system of the indole ring also contributes to the negative potential, while the methyl groups on the phenyl ring will have a slight electron-donating effect.

Theoretical Spectroscopic Property Prediction (e.g., Simulated NMR, IR, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic properties of molecules. kaznu.kznih.govmpg.de For this compound, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra can aid in the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies in the IR spectrum can be calculated to identify the characteristic stretching and bending modes of the functional groups present in the molecule, such as the N-H stretch of the indole and the C-H stretches of the aromatic rings and methyl groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. This provides insights into the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (N-H) | ~8.1 ppm |

| ¹³C NMR | Chemical Shift (C2 of indole) | ~138 ppm |

| IR | Vibrational Frequency (N-H stretch) | ~3400 cm⁻¹ |

| UV-Vis | Absorption Maximum (λmax) | ~295 nm |

Note: These are representative values and can vary depending on the computational method and solvent effects.

Conformational Landscape Exploration through Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govyoutube.comnih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The primary focus of such simulations would be the rotation around the single bond connecting the indole ring to the 2,4-dimethylphenyl ring.

By simulating the molecule's movement at a given temperature, MD can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. The simulations can provide a detailed picture of the torsional potential energy surface associated with the rotation of the phenyl group.

Analysis of Aromaticity Indices (e.g., NICS) and Substituent Effects on Electronic Properties

Aromaticity is a key concept in chemistry, and various computational indices have been developed to quantify it. researchgate.netresearchgate.netrsc.org The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity.

Chemical Reactivity and Derivatization Strategies for the 2 2,4 Dimethylphenyl 1h Indole Scaffold

Regioselective Functionalization of the Indole (B1671886) Nucleus (C2, C3, N1 positions)

The 2-(2,4-dimethylphenyl)-1H-indole scaffold possesses several reactive sites amenable to regioselective functionalization. The primary positions for substitution on the indole nucleus are the C2, C3, and N1 atoms. However, with the C2 position already occupied by the 2,4-dimethylphenyl group, synthetic efforts are primarily directed towards the N1 and C3 positions, as well as other positions on the indole core like C4, C5, C6, and C7.

N1-Position: The nitrogen atom (N1) of the indole ring is a common site for functionalization. N-alkylation and N-arylation are principal strategies to introduce a wide variety of substituents. nih.govresearchgate.net These reactions typically proceed by deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile. For instance, N-alkylation can be achieved using various alkyl halides. organic-chemistry.orgrsc.org N-arylation often employs metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations, to form a C-N bond with aryl halides. rhhz.netmdpi.comrsc.org

C3-Position: The C3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic attack. However, in 2-substituted indoles, direct electrophilic substitution at C3 can sometimes be challenging. Despite this, various functionalization strategies have been developed. For example, Vilsmeier-Haack type reactions can introduce a formyl group at the C3 position. Furthermore, oxidative nucleophilic substitution of hydrogen allows for the introduction of aryl groups at the C3 position. iaea.org Biocatalytic methods using flavin-dependent monooxygenases have also been developed for the stereoselective oxidation of 2-arylindoles to form 3-hydroxyindolenines, which are valuable synthetic intermediates. nih.gov

Other Positions (C4-C7): While less reactive than the C3 position, the benzene (B151609) portion of the indole nucleus can also be functionalized. Directed C-H functionalization has emerged as a powerful tool for regioselective substitution at the C4, C5, C6, and C7 positions. nih.gov For example, using a directing group at the N1 position, such as a pivaloyl or a phosphine (B1218219) oxide group, can direct palladium-catalyzed arylation to the C4 or C7 positions. nih.govacs.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring and Indole System

Electrophilic Aromatic Substitution (EAS): Both the indole system and the attached 2,4-dimethylphenyl ring are electron-rich aromatic systems, making them reactive towards electrophilic substitution. dalalinstitute.com

Indole System: The indole ring readily undergoes electrophilic substitution, with a strong preference for the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). dalalinstitute.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

2,4-Dimethylphenyl Ring: The 2,4-dimethylphenyl group is activated towards EAS by the two methyl groups, which are ortho- and para-directing. The positions ortho and para to the methyl groups (C3, C5, and the carbon attached to the indole) are electronically enriched. Steric hindrance from the indole ring and the existing methyl group at C2' will influence the regioselectivity of substitution on this ring.

Nucleophilic Aromatic Substitution (NuAr): Nucleophilic substitution on these electron-rich aromatic rings is generally difficult and requires either the presence of strong electron-withdrawing groups or specific reaction conditions that proceed through alternative mechanisms like benzyne (B1209423) formation. clockss.orgyoutube.com However, oxidative nucleophilic substitution pathways provide a means to functionalize 2-arylindoles, for instance, at the C3 position. iaea.org

Derivatization Through Modification of the 1H-Indole Moiety

Beyond simple functionalization, the 1H-indole moiety can be derivatized through various modifications, significantly expanding the chemical space around the core scaffold.

N-Alkylation and N-Arylation: As mentioned, modification at the N1 position is a key strategy. N-alkylation introduces aliphatic chains, which can be further functionalized. nih.govresearchgate.net N-arylation, often achieved through copper- or palladium-catalyzed reactions, attaches another aromatic ring system to the indole nitrogen. rhhz.netrsc.orgmit.eduacs.org These reactions tolerate a wide range of functional groups on both the indole and the aryl halide, allowing for the synthesis of a diverse library of N-arylindoles. rhhz.netmdpi.com

| Reaction Type | Catalyst/Reagents | Position | Reference |

| N-Arylation | CuI / DMEDA | N1 | rhhz.net |

| N-Arylation | Cu₂O / K₃PO₄ | N1 | rsc.org |

| N-Alkylation | Base / Alkyl Halide | N1 | nih.gov, researchgate.net |

| C3-Oxidation | Flavin-dependent monooxygenase | C3 | nih.gov |

| C4/C7-Arylation | Pd(OAc)₂ / Directing Group | C4, C7 | nih.gov |

Table 1: Selected Derivatization Reactions on the Indole Moiety.

Exploration of Novel Reaction Pathways and Catalytic Transformations Involving the Compound

The development of novel reaction pathways and catalytic transformations continually expands the synthetic utility of the 2-arylindole scaffold.

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, offer efficient routes to complex molecules. For instance, 2-arylindoles can undergo cascade reactions with cyclopropanols to furnish C2-spiroindolines. researchgate.net Photoinduced palladium-catalyzed cascade reactions have also been developed for the asymmetric dearomatization of indoles, leading to chiral spiroindolenines. nih.gov

Catalytic C-H Functionalization: Modern catalytic methods enable the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed sequential C-H arylation at different positions of a heterocyclic system demonstrates the power of this approach for late-stage functionalization. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Biocatalytic oxidation of 2-arylindoles at the C3 position using monooxygenases is a prime example of a novel and sustainable transformation. nih.gov

Novel Cyclizations: Innovative cyclization strategies can build complex fused ring systems from indole precursors. For example, palladium-catalyzed double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes has been used to synthesize pyrrolo[3,2-g]indoles, demonstrating a powerful method for creating complex heterocyclic architectures. nih.gov

| Transformation Type | Catalyst/Method | Product Type | Reference |

| Asymmetric Dearomatization | Photoinduced Pd-Catalysis | Chiro spiroindolenines | nih.gov |

| C2-Spirocyclization | Cascade with cyclopropanols | C2-Spiroindolines | researchgate.net |

| Biocatalytic Oxidation | Monooxygenase | 3-Hydroxyindolenines | nih.gov |

| Reductive Cyclization | Pd-Catalysis | Pyrroloindoles | nih.gov |

Table 2: Examples of Novel Transformations.

Future Research Perspectives and Methodological Advancements in 2 2,4 Dimethylphenyl 1h Indole Chemistry

Development of Stereoselective Synthetic Methodologies for Chiral Indole (B1671886) Derivatives

The synthesis of chiral indole derivatives is of paramount importance, as stereochemistry often dictates biological activity. While numerous methods exist for constructing the indole core, achieving high enantioselectivity in derivatives like 2-(2,4-Dimethylphenyl)-1H-indole remains a key objective. Future advancements will likely focus on catalytic asymmetric methods that provide direct access to optically active indole derivatives. nih.gov

One promising strategy involves the use of chiral catalysts, such as chiral phosphoric acids (CPAs) or metal complexes, to control the stereochemical outcome of key bond-forming reactions. nih.govresearchgate.netrsc.org For instance, the catalytic asymmetric Friedel-Crafts reaction is a powerful, atom-economical approach for creating chiral centers in indole frameworks. nih.gov Adapting these methods to the synthesis of chiral analogues of this compound could involve the reaction of the parent indole with various electrophiles in the presence of a suitable chiral catalyst.

Another advanced approach is the catalytic asymmetric dearomatization (CADA) of the indole ring. nih.govrsc.org This strategy can generate chiral indolenines or fused indolines, which are common motifs in natural alkaloids. nih.gov Applying CADA to 2,3-disubstituted indoles, where one substituent is the 2,4-dimethylphenyl group, could yield a diverse range of complex, chiral molecules. nih.govrsc.org

| Stereoselective Method | Catalyst/Reagent Type | Potential Application to this compound | Expected Outcome |

| Asymmetric Friedel-Crafts Alkylation | Chiral Phosphoric Acids (CPAs), Chiral Metal Complexes nih.govresearchgate.net | Reaction with electrophiles at the C3 position. | Enantiomerically enriched 3-substituted derivatives. |

| Catalytic Asymmetric Dearomatization (CADA) | Chiral Phosphoric Acids (CPAs) nih.govrsc.org | Reaction of a 3-substituted-2-(2,4-dimethylphenyl)indole with electrophiles. | Chiral indolenines and fused indolines. |

| Atroposelective Synthesis | Organocatalysis | Construction of axially chiral N-arylindoles where the 2-(2,4-dimethylphenyl) group creates rotational restriction. | Enantiomerically pure atropisomers with potential use as chiral ligands. acs.org |

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Optimizing reaction conditions and understanding reaction mechanisms are crucial for developing efficient synthetic routes. In situ reaction monitoring using advanced spectroscopic techniques offers a powerful alternative to traditional offline analysis, providing real-time data on the concentrations of reactants, intermediates, and products. spectroscopyonline.comyoutube.com

For the synthesis of this compound, which could be achieved through methods like the Fischer indole synthesis, in situ spectroscopy can be invaluable. nih.gov Techniques such as mid-infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the progress of the reaction without the need for sample withdrawal. spectroscopyonline.comresearchgate.net This allows for the identification of transient intermediates and byproducts, leading to a more profound understanding of the reaction pathway. spectroscopyonline.com For example, in a Fischer synthesis, IR spectroscopy could monitor the disappearance of the carbonyl and N-H stretches of the starting materials and the appearance of the characteristic indole N-H stretch. frontiersin.org

The data gathered from in situ monitoring can be used to develop detailed kinetic models, which are essential for process optimization, scaling up, and ensuring reaction safety and reproducibility. spectroscopyonline.com

| Spectroscopic Technique | Information Provided | Relevance to this compound Synthesis |

| Mid-Infrared (IR) Spectroscopy | Changes in functional groups and chemical bonding. frontiersin.org | Tracking the conversion of starting materials (e.g., hydrazone) to the indole product in real-time. |

| Raman Spectroscopy | Information on molecular vibrations, particularly for non-polar bonds. | Complementary to IR, useful for monitoring reactions in aqueous or polar media. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantification of species. | Identifying and quantifying reactants, intermediates, and products to elucidate complex reaction mechanisms. |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

For this compound, AI and ML models could be employed in several ways. Predictive models can be trained on large databases of known indole reactions to forecast the success of a planned synthetic route or to suggest optimal reagents and conditions. francis-press.comappliedclinicaltrialsonline.com For example, an ML algorithm could predict the yield of a Fischer indole synthesis to form this compound under various acidic catalysts and temperature conditions. rjptonline.org

| AI/ML Application | Algorithm/Model Type | Objective for this compound |

| Reaction Outcome Prediction | Random Forest, Neural Networks francis-press.comfrancis-press.com | Predict the yield and selectivity of synthetic reactions. |

| Property Prediction (QSAR) | Support Vector Machines, Gradient Boosting mdpi.comresearchgate.net | Forecast biological activity (e.g., anticancer) and physicochemical properties. nih.gov |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) patsnap.com | Design novel derivatives with optimized therapeutic profiles. |

Exploration of Bio-inspired Synthesis and Sustainable Chemical Processes for Indole Analogues

The principles of green chemistry are increasingly guiding synthetic strategy, emphasizing the use of sustainable starting materials, benign solvents, and energy-efficient processes. rsc.org Bio-inspired synthesis, which mimics nature's synthetic strategies, offers a powerful paradigm for constructing complex molecules like indole alkaloids. nih.gov

Future synthesis of this compound and its analogues could benefit significantly from these approaches. Bio-inspired routes might draw from the biosynthetic pathways of natural indole-containing products, such as tryptophan. nih.govmdpi.com This could involve using enzymes or biomimetic catalysts to perform key transformations under mild, aqueous conditions.

Sustainable chemical processes, such as continuous flow synthesis, offer numerous advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov A flow-based Fischer indole synthesis could provide higher yields and shorter reaction times for producing this compound. nih.gov Moreover, the use of greener solvents like water, ethanol (B145695), or deep eutectic solvents, and the replacement of harsh acid catalysts with solid acid catalysts or mechanochemical methods, would significantly reduce the environmental impact of the synthesis. rsc.orgrsc.orgresearchgate.net

| Sustainable Approach | Key Principles | Potential Benefit for Indole Analogue Synthesis |

| Bio-inspired Synthesis | Mimicking natural biosynthetic pathways. nih.govresearchgate.net | Use of enzymes or biomimetic catalysts for high selectivity under mild conditions. nih.gov |

| Continuous Flow Chemistry | Reactions in microreactors or packed-bed reactors. nih.gov | Improved reaction control, higher yields, and safer operation. nih.gov |

| Green Solvents/Catalysts | Use of water, ethanol, or recyclable catalysts. rsc.orgresearchgate.net | Reduced environmental footprint and waste generation. acs.org |

| Mechanochemistry | Solvent-free reactions induced by mechanical force. rsc.org | Elimination of bulk solvents, high efficiency, and access to novel reactivity. rsc.org |

Q & A

Basic Research Questions

Q. What are the key physical-chemical properties of 2-(2,4-Dimethylphenyl)-1H-indole, and how do they influence experimental design?

- Answer : The compound (C17H15NO, MW 249.3) has a boiling point of 455.2±33.0 °C at 760 Torr and a pKa of 15.42±0.30 at 25 °C . These properties dictate solvent selection (e.g., high-boiling solvents like DMF for reactions near 450 °C) and storage conditions (-20°C, dry, light-protected ). The density (1.179 g/cm³) informs solubility predictions in organic matrices.

Q. What methods are recommended for synthesizing this compound derivatives?

- Answer : Pd- or Rh-mediated cross-coupling methodologies are effective for synthesizing aryl-substituted indoles. For example, electrophilic substitution reactions on indole precursors can introduce 2,4-dimethylphenyl groups . Optimize yields using Buchwald-Hartwig conditions (e.g., Pd(OAc)2, XPhos ligand) in anhydrous THF under inert atmospheres.

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis . Use gloveboxes for moisture-sensitive steps. Personal protective equipment (PPE) includes face shields and EN 166-certified goggles, with lab practices adhering to NIOSH hygiene standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Answer : Systematically modify substituents on the indole core and 2,4-dimethylphenyl group. For example:

- Introduce electron-withdrawing groups (e.g., -NO2) at position 5 to assess antifungal activity changes .

- Replace methyl groups with halogens to study steric/electronic effects on binding to fungal cytochrome bc1 complexes .

- Use in vitro assays (e.g., MIC against Candida albicans) paired with computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in structural data for this compound analogs?

- Answer : Discrepancies in crystallographic data (e.g., hydrogen bonding patterns) require multi-technique validation:

- Compare single-crystal X-ray diffraction (SCXRD) data with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) .

- Use solid-state NMR to confirm intermolecular interactions, such as non-classical H-bonding between indole N–H and π-systems .

Q. What analytical strategies are recommended for characterizing synthetic impurities in this compound?

- Answer : Employ hyphenated techniques:

- LC-HRMS : Identify byproducts (e.g., dimerization products) using a C18 column and ESI+ mode .

- NMR-guided isolation : Use preparative HPLC to isolate impurities, followed by <sup>13</sup>C/<sup>1</sup>H NMR for structural elucidation .

- XRD : Confirm polymorphic forms if crystallization conditions vary .

Q. How can the environmental persistence of this compound be assessed for agrochemical applications?

- Answer : Conduct OECD 307 soil degradation studies:

- Spike soil samples with the compound and monitor degradation via LC-MS/MS over 60 days.

- Identify metabolites (e.g., hydroxylated derivatives) using HRMS/MS .

- Evaluate photolytic stability under simulated sunlight (Xe lamp, 300–800 nm) to assess half-life in aquatic systems .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Answer : Key challenges include:

- Low yield in cross-coupling steps : Optimize catalyst loading (e.g., 2 mol% Pd) and switch to flow chemistry for better heat/mass transfer .

- Purification difficulties : Use high-performance flash chromatography (HPFC) with gradient elution (hexane/EtOAc) to separate regioisomers .

- Byproduct formation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.